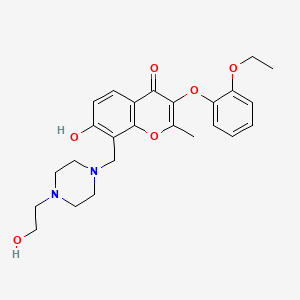

3-(2-ethoxyphenoxy)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions they undergo, and the conditions under which these reactions occur .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound can undergo, including the reactants, products, and mechanisms .Physical and Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer and Cytotoxic Activities : Substituted chromene compounds have been evaluated for their anticancer properties against human breast cancer cell lines and human embryonic kidney cells. Compounds with chromene and quinoline moieties, when attached with pyrimidine and piperazine moieties, showed enhanced anti-proliferative activities. Molecular docking against Bcl-2 protein indicated good binding affinity, suggesting a mechanism of action (Parveen et al., 2017).

Antimicrobial Activities : New 1,2,4-Triazole derivatives synthesized from various ester ethoxycarbonylhydrazones showed good or moderate activities against test microorganisms, indicating the potential of chromene derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Anti-Inflammatory and Immunomodulatory Activities : Novel piperazine derivatives of flavone, such as 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one, were prepared and showed promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines (TNF-α and IL-6) and demonstrating antimicrobial activity, suggesting their potential as anti-inflammatory and antimicrobial agents (Hatnapure et al., 2012).

Material Science Applications

- Metal-Organic Frameworks (MOFs) : The hydrothermal reaction of piperazinebis(methylenephosphonic acid) with metal salts led to the formation of three-dimensional metal piperazinyldiphosphonate phases, showcasing large ellipsoidal 44-membered rings. These compounds exhibit unique structural features that could be explored for catalysis, gas storage, or separation technologies (Laduca et al., 1996).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-ethoxyphenoxy)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-3-31-21-6-4-5-7-22(21)33-24-17(2)32-25-18(23(24)30)8-9-20(29)19(25)16-27-12-10-26(11-13-27)14-15-28/h4-9,28-29H,3,10-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZIVTQTCDBQGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2450723.png)

![1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol](/img/structure/B2450726.png)

![1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2450731.png)

![8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2450737.png)

![methyl 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B2450738.png)

![1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2450739.png)